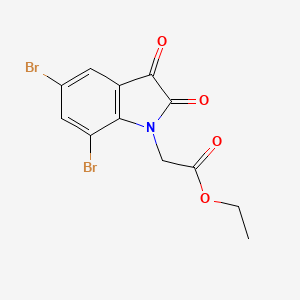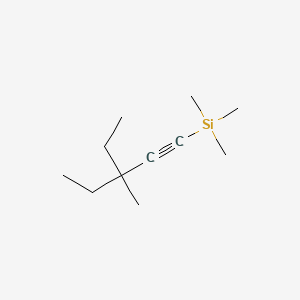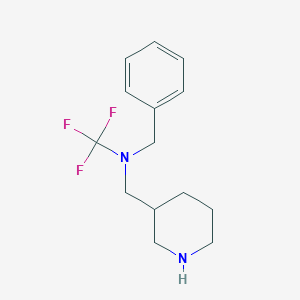
1-(2-Chloroethyl)-3-(1-methylhexyl)-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-(1-methylhexyl)-1-nitrosourea is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a nitrosourea group, which is known for its alkylating properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(1-methylhexyl)-1-nitrosourea typically involves the reaction of 1-(2-chloroethyl)-3-(1-methylhexyl)urea with nitrosating agents under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the nitrosourea group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloroethyl)-3-(1-methylhexyl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols are employed under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ureas.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-3-(1-methylhexyl)-1-nitrosourea has several applications in scientific research:
Biology: Studied for its potential cytotoxic effects on cancer cells.
Medicine: Investigated for its use in chemotherapy due to its alkylating properties.
Industry: Utilized in the production of specialized polymers and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-3-(1-methylhexyl)-1-nitrosourea involves the alkylation of DNA and proteins. The nitrosourea group forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in cytotoxic effects, particularly in rapidly dividing cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea
- 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea
- 1-(2-Chloroethyl)-3-(2-methylpropyl)-1-nitrosourea
Uniqueness
1-(2-Chloroethyl)-3-(1-methylhexyl)-1-nitrosourea is unique due to its specific alkylating properties and the presence of a 1-methylhexyl group, which influences its reactivity and biological activity. This compound’s structure allows for targeted alkylation, making it a valuable tool in medicinal chemistry and cancer research.
Propriétés
Numéro CAS |
61137-61-9 |
|---|---|
Formule moléculaire |
C10H20ClN3O2 |
Poids moléculaire |
249.74 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-heptan-2-yl-1-nitrosourea |
InChI |
InChI=1S/C10H20ClN3O2/c1-3-4-5-6-9(2)12-10(15)14(13-16)8-7-11/h9H,3-8H2,1-2H3,(H,12,15) |
Clé InChI |
SDHVNVPZORKHFR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)NC(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine](/img/structure/B13956880.png)


![carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B13956887.png)

![2-(3,4-difluorophenyl)-N-[7-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956900.png)
![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol](/img/structure/B13956904.png)


